molecular formula C22H28BrN3O7 B14774405 Lenalidomide-CO-PEG3-Br

Lenalidomide-CO-PEG3-Br

Cat. No.: B14774405
M. Wt: 526.4 g/mol
InChI Key: OXCMWHKISONXKY-UHFFFAOYSA-N
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Description

Lenalidomide-CO-PEG3-Br is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the CO-PEG3-Br moiety to lenalidomide enhances its solubility and bioavailability, making it a valuable compound for various scientific and medical applications.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-PEG3-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can modify the core structure of the compound .

Scientific Research Applications

Lenalidomide-CO-PEG3-Br has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its enhanced solubility and bioavailability, making it more effective in certain applications compared to its parent compounds.

Properties

Molecular Formula

C22H28BrN3O7

Molecular Weight

526.4 g/mol

IUPAC Name

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide

InChI

InChI=1S/C22H28BrN3O7/c23-7-9-32-11-13-33-12-10-31-8-6-20(28)24-17-3-1-2-15-16(17)14-26(22(15)30)18-4-5-19(27)25-21(18)29/h1-3,18H,4-14H2,(H,24,28)(H,25,27,29)

InChI Key

OXCMWHKISONXKY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCBr

Origin of Product

United States

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